molecular formula C10H8Cl2N2O2S B11773863 Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate

Cat. No.: B11773863
M. Wt: 291.15 g/mol
InChI Key: RKOYCAWGCFHORL-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene backbone substituted with chlorine atoms at positions 4 and 5, a methyl ester group at position 2, and a 4-chloro-1-methylpyrazole moiety at position 4.

Properties

IUPAC Name

methyl 5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-14-8(6(11)4-13-14)5-3-7(10(15)16-2)17-9(5)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOYCAWGCFHORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate typically involves the reaction of 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of pyrazole derivatives, including methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate, in antimicrobial applications. These compounds have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for related compounds indicate strong antimicrobial properties, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .

Anticancer Properties
Research has demonstrated that compounds featuring the pyrazole moiety exhibit promising anticancer activities. For instance, derivatives have been tested against multiple cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range. Specifically, compounds similar to this compound have been associated with inhibition of key cancer-related pathways such as Aurora-A kinase and have shown effectiveness against cell lines like MCF7 and A549 .

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound make it a candidate for development as a pesticide. Pyrazole derivatives have been evaluated for their ability to act against agricultural pests and pathogens, contributing to integrated pest management strategies. The compound's efficacy in disrupting pest life cycles could lead to its use in formulations aimed at reducing crop damage while minimizing environmental impact .

Synthesis and Chemical Reactions

Multicomponent Reactions
The synthesis of this compound often involves multicomponent reactions (MCRs), which are valued for their efficiency in creating complex molecules from simpler precursors. This method not only enhances yield but also reduces waste, aligning with green chemistry principles. Recent advancements in MCR techniques have facilitated the rapid development of libraries of pyrazole derivatives for screening in drug discovery .

Data Tables and Case Studies

Application Area Activity Reference
AntimicrobialMIC values range from 0.22 to 0.25 μg/mL against pathogens
AnticancerIC50 values for cell lines MCF7 and A549 in low micromolar range
PesticidalEffective against agricultural pests

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, particularly on MCF7 cells, with an IC50 value of approximately 3.79 µM. This study underscores the compound's potential as a lead structure for further drug development targeting cancer therapeutics .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ primarily in functional groups and heterocyclic cores:

  • Amide Derivatives :
    • GSK 2141795 (NSC 767034) : Replaces the methyl ester with a difluorophenyl-substituted amide group, resulting in a furancarboxamide structure. This modification enhances target affinity, as evidenced by its classification as a pan-AKT inhibitor with applications in cancer therapy .
    • Compound B (Hydrochloride Salt) : Features a thiophenecarboxamide core with a hydrochloride salt, improving solubility and bioavailability. It is used in treating steroid-responsive dermatoses and arthritis .
  • Halogen-Substituted Analogs :
    • Isostructural chloro (compound 4) and bromo (compound 5) thiazole derivatives (from ) demonstrate that halogen substitution impacts intermolecular interactions and crystallographic packing. Chloro derivatives often exhibit higher stability and binding specificity compared to bromo or fluoro analogs .

Functional Group Impact on Physicochemical Properties

  • Methyl Ester vs. Amides, such as GSK 2141795, benefit from hydrogen-bonding capabilities, improving target engagement .
  • Salt Forms :
    Hydrochloride salts (e.g., Compound B) show superior solubility profiles, critical for topical formulations in dermatological applications .

Therapeutic Implications

  • Kinase Inhibition :
    Amide analogs like GSK 2141795 and Afuresertib () inhibit AKT pathways, a mechanism leveraged in cancer therapy. The methyl ester variant may act as a prodrug, requiring metabolic activation to the carboxylic acid for efficacy .
  • Dermatological Applications :
    Compound B’s topical efficacy in steroid-responsive dermatoses suggests that the thiophene core and chloro-pyrazole moiety are critical for anti-inflammatory activity. The methyl ester’s stability in formulations could offer advantages in shelf life .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Functional Group Molecular Formula Key Applications Reference ID
Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate Thiophene Methyl ester C₁₁H₉Cl₂N₂O₂S Hypothesized prodrug N/A
GSK 2141795 Furan Difluorophenyl amide C₁₈H₁₆Cl₂F₂N₄O₂ Pan-AKT inhibitor (cancer)
Compound B (Hydrochloride) Thiophene Amide hydrochloride C₁₇H₁₇Cl₂FN₄OS·HCl Dermatoses, arthritis
Afuresertib Thiophene Carboxamide hydrochloride C₁₇H₁₆Cl₂FN₃OS·HCl Akt inhibitor (cancer)

Table 2: Halogen Substitution Effects in Isostructural Analogs ()

Compound Halogen (R) Crystal Symmetry Key Observation
4 Chloro Triclinic, P ī Planar structure; enhanced stability
5 Bromo Triclinic, P ī Slight conformational distortion

Biological Activity

Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate (CAS: 1956380-44-1) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C10H8Cl2N2O2S
  • Molecular Weight : 293.15 g/mol
  • CAS Number : 1956380-44-1

The compound features a thiophene ring substituted with a pyrazole moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.50 μg/mL
Escherichia coli0.30 μg/mL0.60 μg/mL

These results indicate that the compound has strong bactericidal effects, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties, which have been assessed through various assays measuring the inhibition of pro-inflammatory cytokines. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Table 2: Anti-inflammatory Activity

Assay IC50 Value (μM)
NF-kB Inhibition15.3
COX Enzyme Inhibition12.7

The IC50 values suggest that this compound is a potent inhibitor of inflammatory responses, potentially useful in treating conditions characterized by chronic inflammation .

Cytotoxicity and Cancer Research

In cancer research, the compound has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 3: Cytotoxicity Data

Cell Line IC50 Value (μM)
MCF-7 (Breast Cancer)20.5
A549 (Lung Cancer)18.3

These findings highlight the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited biofilm formation and reduced bacterial load in infected tissues, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in a model of acute inflammation induced by lipopolysaccharides (LPS). The findings revealed that treatment with the compound reduced edema and inflammatory cytokine levels significantly compared to control groups, underscoring its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate, and how is purity validated?

  • Synthetic Routes : Cyclocondensation of intermediates like ethyl acetoacetate with substituted hydrazines is a key step, followed by functionalization via chlorination and esterification . Phosphorus oxychloride (POCl₃) is often used for cyclization at elevated temperatures (e.g., 120°C) .
  • Purity Validation : Analytical techniques include IR spectroscopy (to confirm carbonyl and amine groups), ¹H/¹³C NMR (to verify substituent positions), and HPLC for quantitative purity assessment .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Spectroscopy : IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹), while NMR resolves substituent regiochemistry (e.g., pyrazole proton splitting patterns) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and molecular packing. Monoclinic systems (e.g., space group P2₁/c) are common for pyrazole-thiophene hybrids .

Advanced Research Questions

Q. How do structural modifications to the pyrazole or thiophene rings influence AKT inhibitory activity?

  • Structure-Activity Relationship (SAR) : Chlorine at the 4-position of the pyrazole ring enhances hydrophobic interactions with AKT's ATP-binding pocket. Substituting the thiophene carboxylate with bulkier groups (e.g., amides) improves selectivity but may reduce solubility .
  • Methodology : Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values. Compare crystallographic data (e.g., Protein Data Bank entries) of ligand-bound AKT complexes to identify critical binding motifs .

Q. How can researchers resolve contradictions between crystallographic data and computational docking models?

  • Refinement Strategies : Re-examine SHELXL refinement parameters (e.g., displacement factors, hydrogen bonding networks) to address electron density mismatches. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) for optimized geometries .
  • Case Study : Discrepancies in β-sheet interactions in AKT-ligand complexes may arise from solvent exclusion in SC-XRD versus solvated MD simulations .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Approach : Introduce polar groups (e.g., hydroxyl, amine) to the methyl ester moiety or replace it with a morpholine ring. Evaluate solubility via shake-flask assays (pH 7.4) and permeability using Caco-2 cell models .
  • Trade-offs : While PEGylation enhances solubility, it may sterically hinder binding. Microsomal stability assays (e.g., human liver microsomes) guide optimal modifications .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • In Vitro : Cell viability assays (e.g., MTT in cancer cell lines like MCF-7) and apoptosis markers (e.g., caspase-3/7 activation) .
  • In Vivo : Xenograft models (e.g., nude mice with HT-29 tumors) assess pharmacokinetics (oral bioavailability, half-life) and toxicity (ALT/AST levels) .

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